5-Aminoisoquinoline

描述

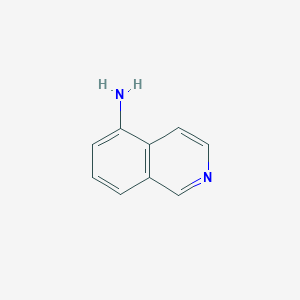

Structure

3D Structure

属性

IUPAC Name |

isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVYNUOOZIKEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Record name | 5-aminoisoquinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150077 | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID4248661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1125-60-6 | |

| Record name | 5-Aminoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoisoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ0JLN1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Aminoisoquinoline: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoquinoline (5-AIQ) has emerged as a cornerstone molecule in biochemical research and drug discovery, primarily recognized for its potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of 5-AIQ and its derivatives. It details the seminal moments in its synthesis, its evolution as a critical tool in the study of DNA repair, and the experimental foundations that have cemented its importance in modern medicinal chemistry.

Discovery and Historical Timeline

The journey of 5-aminoisoquinoline is intertwined with the broader history of isoquinoline chemistry and the later discovery of the PARP enzyme family. The parent molecule, isoquinoline, was first isolated from coal tar in 1885.[1] However, the specific synthesis and characterization of its 5-amino derivative came much later.

A significant early synthesis of 5-aminoisoquinoline was reported in a 1948 publication in the Canadian Journal of Research. This work described the preparation of 5-aminoisoquinoline from 5-nitroisoquinoline, which was synthesized from isoquinoline. This represents one of the earliest documented syntheses of this compound.

Decades later, in 1964, a related compound, 5-aminoisoquinolin-1-one, was first synthesized by Wenkert and his colleagues.[2] This research was focused on the chemical properties of isoquinolinones and related compounds, and the biological activities of these molecules were not investigated at the time.[2]

The pivotal moment in the scientific history of this class of molecules came in 1991. A study by Suto et al. identified 5-aminoisoquinolin-1-one as a potent, water-soluble inhibitor of PARP.[2][3] This discovery was a significant leap forward from the earlier, less potent PARP inhibitors like 3-aminobenzamide. The 1991 paper established the critical pharmacophore for PARP inhibition within the isoquinolinone scaffold and reported a potent IC50 value, sparking widespread interest in 5-AIQ and its derivatives as tools to study the function of PARP in cellular processes, particularly DNA repair and as potential therapeutic agents.[2]

Logical Flow of Key Events in 5-Aminoisoquinoline's History

Caption: Historical timeline of 5-Aminoisoquinoline discovery.

Quantitative Data on PARP Inhibition

The potency of 5-aminoisoquinoline and its derivatives as PARP inhibitors has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. Below is a summary of reported IC50 values for 5-aminoisoquinolin-1-one against PARP-1. The variation in values can be attributed to different assay conditions and enzyme sources.

| Compound | Target | IC50 (nM) | Year Reported | Reference |

| 5-Aminoisoquinolin-1-one | PARP-1 (semi-purified) | 240 | 1991 | Suto et al. |

| 5-Aminoisoquinolin-1-one | PARP-1 | 12 (mM) | 2014 | Cincinelli et al.[3] |

| 5-Benzamidoisoquinolin-1-one | PARP-1 | 3900 | 2011 | Thorsell et al. |

| 5-Benzamidoisoquinolin-1-one | PARP-2 | 420 | 2011 | Thorsell et al. |

Key Signaling Pathway: Base Excision Repair

5-Aminoisoquinoline's primary mechanism of action in a cellular context is the inhibition of PARP-1, a key enzyme in the Base Excision Repair (BER) pathway. BER is a fundamental DNA repair mechanism that corrects single-strand breaks and damaged bases.

Base Excision Repair (BER) Pathway and the Role of PARP-1

Caption: Role of PARP-1 in Base Excision Repair and its inhibition by 5-AIQ.

Experimental Protocols

Synthesis of 5-Aminoisoquinoline from 5-Nitroisoquinoline

This protocol is based on the method described in the 1948 Canadian Journal of Research, representing a foundational synthesis of 5-aminoisoquinoline.

Materials:

-

5-Nitroisoquinoline

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Benzene (for crystallization)

Procedure:

-

A solution of 5-nitroisoquinoline in concentrated hydrochloric acid and water is prepared.

-

The solution is cooled to below 0°C.

-

A cold solution of stannous chloride dihydrate in concentrated HCl is added to the 5-nitroisoquinoline solution.

-

The reaction mixture is allowed to stand at a low temperature overnight and then taken to dryness under reduced pressure.

-

The residue is dissolved in hot water, and the solution is saturated with hydrogen sulfide to precipitate tin sulfides.

-

The tin sulfides are removed by filtration.

-

The filtrate is basified with a sodium hydroxide solution.

-

The precipitated 5-aminoisoquinoline is filtered and crystallized from benzene.

PARP-1 Colorimetric Assay

This protocol provides a general method for assessing the inhibitory activity of compounds like 5-AIQ against PARP-1 in vitro.

Materials:

-

96-well plate coated with histones

-

Recombinant PARP-1 enzyme

-

Activated DNA

-

Biotinylated NAD+

-

10x PARP assay buffer

-

Streptavidin-HRP

-

Colorimetric HRP substrate

-

2 M Sulfuric Acid (Stop Solution)

-

Test inhibitor (e.g., 5-Aminoisoquinoline) dissolved in an appropriate solvent (e.g., DMSO)

-

PBST buffer (PBS with 0.05% Tween-20)

-

Blocking buffer

Experimental Workflow:

Caption: Workflow for a PARP-1 colorimetric inhibition assay.

MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of PARP inhibitors on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., BRCA-mutant cell line)

-

96-well tissue culture plate

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test inhibitor (e.g., 5-Aminoisoquinoline)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for an additional 15 minutes to 4 hours with shaking to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[4][5][6][7][8]

Conclusion

From its early synthesis to its pivotal role in the development of PARP inhibitors, 5-aminoisoquinoline has a rich scientific history. Its journey highlights the often-serendipitous nature of drug discovery, where a compound synthesized for purely chemical exploration later becomes a vital tool in understanding and combating complex diseases. The quantitative data and experimental protocols provided herein offer a foundation for researchers to further explore the potential of 5-AIQ and its derivatives in the ongoing development of targeted cancer therapies and other biomedical applications.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. scispace.com [scispace.com]

- 3. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-Aminoisoquinoline: A Comprehensive Technical Guide to its Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, characterization, and biological significance of 5-Aminoisoquinoline (5-AIQ). 5-AIQ is a pivotal molecule in medicinal chemistry, primarily recognized for its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. This document details its structural features, physicochemical properties, and the analytical techniques employed for its characterization, offering valuable insights for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

5-Aminoisoquinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, with an amino group substituted at the 5-position.

Table 1: Molecular Identifiers and Physicochemical Properties of 5-Aminoisoquinoline

| Property | Value |

| IUPAC Name | isoquinolin-5-amine[1] |

| Synonyms | 5-Isoquinolinamine, isoquinol-5-ylamine |

| CAS Number | 1125-60-6[1] |

| Chemical Formula | C₉H₈N₂[1] |

| Molecular Weight | 144.17 g/mol [1] |

| Appearance | Bright yellow to brownish-yellow solid[1] |

| Melting Point | 125-132 °C[1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol.[1] Limited solubility in water. |

| InChI | InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2[1] |

| SMILES | C1=CC2=C(C=CN=C2)C(=C1)N[1] |

Spectroscopic and Crystallographic Characterization

The structural elucidation and confirmation of 5-Aminoisoquinoline are achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of 5-Aminoisoquinoline

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-1 | 9.17 |

| H-3 | 8.47 |

| H-4 | 7.57 |

| H-8 | 7.39 |

| H-7 | 7.37 |

| H-6 | 6.93 |

| -NH₂ | 4.32 |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from publicly available spectra.

Table 3: ¹³C NMR Spectral Data of 5-Aminoisoquinoline

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 | 145.4 |

| C-1 | 143.1 |

| C-3 | 142.8 |

| C-8a | 133.2 |

| C-7 | 129.2 |

| C-4a | 128.8 |

| C-8 | 120.4 |

| C-4 | 115.8 |

| C-6 | 109.1 |

Solvent: CDCl₃. Data is predicted and compiled from typical values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-Aminoisoquinoline.

Table 4: Mass Spectrometry Data for 5-Aminoisoquinoline

| m/z Value | Interpretation |

| 144 | Molecular ion [M]⁺ |

| 117 | [M-HCN]⁺, Loss of hydrogen cyanide |

| 116 | [M-HCN-H]⁺, Subsequent loss of a hydrogen radical |

| 89 | Further fragmentation |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 5: Key IR Absorption Bands of 5-Aminoisoquinoline

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | N-H stretching (asymmetric and symmetric) | Amino group (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1650 - 1580 | C=C and C=N stretching | Aromatic rings |

| 1620 - 1550 | N-H bending (scissoring) | Amino group (-NH₂) |

| 850 - 750 | C-H out-of-plane bending | Aromatic C-H |

X-ray Crystallography

The definitive three-dimensional structure of 5-Aminoisoquinoline in the solid state can be determined by X-ray crystallography. The crystal structure of 5-Aminoisoquinoline has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 906575 .[1] This data provides precise bond lengths, bond angles, and information about the crystal packing.

Biological Activity: PARP-1 Inhibition

5-Aminoisoquinoline is a well-established inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[2]

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response.

Caption: The PARP-1 mediated DNA single-strand break repair pathway.

Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site and becomes activated.[3][4] The activated PARP-1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[5] These PAR chains act as a scaffold to recruit the necessary components of the base excision repair machinery, which then carry out the repair process.[6]

Mechanism of Inhibition by 5-Aminoisoquinoline

5-Aminoisoquinoline acts as a competitive inhibitor of PARP-1 by binding to the NAD+ binding site of the enzyme. This prevents the synthesis of PAR, thereby stalling the recruitment of DNA repair proteins to the site of damage.

Caption: Mechanism of PARP-1 inhibition by 5-Aminoisoquinoline.

By blocking PARP-1 activity, 5-Aminoisoquinoline prevents the repair of single-strand DNA breaks.[2] In rapidly dividing cells, such as cancer cells, these unrepaired breaks can lead to the collapse of replication forks during DNA replication, resulting in the formation of double-strand breaks. In cells with deficient double-strand break repair mechanisms (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage can trigger apoptosis, a phenomenon known as synthetic lethality.[7]

Experimental Protocols

The following sections provide generalized protocols for the key analytical techniques used in the characterization of 5-Aminoisoquinoline. These should be adapted and optimized for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of 5-Aminoisoquinoline.

Caption: General workflow for NMR analysis of 5-Aminoisoquinoline.

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining a mass spectrum of 5-Aminoisoquinoline.

-

Sample Preparation: Prepare a dilute solution of 5-Aminoisoquinoline (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization source parameters (e.g., electrospray ionization - ESI) and mass analyzer settings.

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

This protocol details the KBr pellet method for obtaining an IR spectrum of solid 5-Aminoisoquinoline.

-

Sample Preparation: Grind 1-2 mg of 5-Aminoisoquinoline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

5-Aminoisoquinoline is a molecule of significant interest in the field of drug discovery, particularly as a scaffold for the development of PARP inhibitors. A thorough understanding of its molecular structure and properties, as detailed in this guide, is fundamental for the rational design and synthesis of novel therapeutic agents. The characterization techniques and protocols outlined here provide a solid foundation for researchers working with this important compound.

References

- 1. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Aminoisoquinoline from 5-Nitroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 5-nitroisoquinoline to 5-aminoisofrom is a critical step in the synthesis of various pharmacologically active molecules. As a key building block, 5-aminoisofrom serves as a versatile precursor for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary synthetic routes for this conversion, focusing on catalytic hydrogenation, and reductions utilizing iron in acetic acid and stannous chloride. Detailed experimental protocols, a comparative analysis of these methodologies, and characterization data for the final product are presented. Furthermore, the significance of the aminoisofrom scaffold in medicinal chemistry is discussed, highlighting its role in the design of targeted therapies.

Introduction

The isoquinoline framework is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an amino group at the C-5 position of the isoquinoline ring system unlocks extensive possibilities for further functionalization, making 5-aminoisofrom a highly valuable intermediate in drug discovery and development. The strategic placement of the amino group allows for the facile formation of amides, ureas, sulfonamides, and other functionalities, enabling the exploration of diverse chemical space to optimize pharmacological properties.[1][2] The reliable and efficient synthesis of 5-aminoisofrom from its readily available nitro precursor, 5-nitroisoquinoline, is therefore of paramount importance. This guide details and compares the most common and effective methods for this reduction.

Synthetic Methodologies

The reduction of the nitro group in 5-nitroisoquinoline to a primary amine can be accomplished through several established methods. The most prevalent and practical approaches include catalytic hydrogenation, and chemical reductions using metals in acidic media, such as iron in acetic acid or stannous chloride. Each method offers distinct advantages and disadvantages concerning reaction conditions, scalability, cost, and functional group tolerance.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and generally high yields. Palladium on carbon (Pd/C) is a common catalyst for this transformation, utilizing molecular hydrogen as the reductant.

Experimental Protocol:

To a solution of 5-nitroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or methanol, 10% palladium on carbon (5-10 mol%) is added. The reaction vessel is then purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford 5-aminoisofrom.

Logical Relationship: Catalytic Hydrogenation Workflow

Caption: Catalytic hydrogenation workflow.

Reduction with Iron in Acetic Acid

The use of iron powder in an acidic medium, such as acetic acid, provides a classical and cost-effective method for the reduction of nitroarenes. This method is particularly advantageous for large-scale syntheses where the cost of reagents is a significant factor.[3]

Experimental Protocol:

To a stirred suspension of 5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and glacial acetic acid, iron powder (excess, typically 3-5 eq) is added portion-wise. The reaction mixture is then heated to reflux (approximately 70-80 °C) and stirred until the starting material is consumed, as indicated by TLC. After completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is concentrated, and the residue is taken up in water and basified with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 5-aminoisofrom.

Signaling Pathway: Iron-Catalyzed Nitro Reduction

Caption: Iron-catalyzed nitro reduction pathway.

Reduction with Stannous Chloride

Stannous chloride (tin(II) chloride), particularly in its dihydrate form (SnCl₂·2H₂O), is another effective reagent for the reduction of aromatic nitro compounds. This method is often preferred for its milder reaction conditions compared to other metal/acid systems.[4]

Experimental Protocol:

5-nitroisoquinoline (1.0 eq) is dissolved in ethanol, and a solution of stannous chloride dihydrate (excess, typically 3-5 eq) in concentrated hydrochloric acid is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice and basified with a concentrated sodium hydroxide solution to precipitate tin salts. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 5-aminoisofrom.

Comparative Data

The choice of synthetic method often depends on a balance of factors including yield, reaction time, cost, and ease of work-up. The following table summarizes the key quantitative data for the described methods for the synthesis of 5-aminoisofrom.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol/Methanol | Room Temperature | 2 - 6 | >90 |

| Iron Reduction | Fe powder, Acetic Acid | Ethanol | 70 - 80 | 1 - 3 | 80 - 90 |

| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 0 to Room Temp. | 2 - 5 | 75 - 85 |

Characterization of 5-Aminoisoquinoline

The synthesized 5-aminoisofrom should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR (DMSO-d₆, 400 MHz): δ 9.15 (d, J = 0.8 Hz, 1H), 8.21 (d, J = 6.0 Hz, 1H), 7.63 (d, J = 8.4 Hz, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.02 (d, J = 6.0 Hz, 1H), 6.89 (d, J = 7.6 Hz, 1H), 5.95 (s, 2H, NH₂).

¹³C NMR (DMSO-d₆, 100 MHz): δ 152.8, 147.5, 142.9, 129.2, 128.7, 120.4, 115.9, 112.6, 109.1.

Applications in Drug Development

The 5-aminoisofrom scaffold is a valuable building block in medicinal chemistry due to the versatile reactivity of the primary amino group. This functionality allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates.[2] Derivatives of 5-aminoisofrom have been explored for various therapeutic applications, including as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders. The rigid isoquinoline core provides a well-defined platform for the spatial orientation of pharmacophoric groups, facilitating specific interactions with biological targets.

Conclusion

The synthesis of 5-aminoisofrom from 5-nitroisoquinoline can be effectively achieved through several reliable methods. Catalytic hydrogenation offers high yields and clean reaction conditions, making it a preferred method in many laboratory settings. The use of iron in acetic acid presents a cost-effective and scalable alternative, particularly for industrial applications. Stannous chloride reduction provides a milder option that is compatible with a range of functional groups. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. The accessibility of 5-aminoisofrom through these routes ensures its continued importance as a key intermediate in the development of novel therapeutics.

References

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

5-Aminoisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of 5-Aminoisoquinoline

This technical guide provides a comprehensive overview of 5-Aminoisoquinoline (5-AIQ), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), for researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, and its significant role in oncology research, particularly through the mechanism of synthetic lethality. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

5-Aminoisoquinoline is a heterocyclic aromatic amine that serves as a critical scaffold in medicinal chemistry. Its chemical identifiers and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for 5-Aminoisoquinoline

| Identifier | Value |

| CAS Number | 1125-60-6[1] |

| IUPAC Name | isoquinolin-5-amine[2] |

| Molecular Formula | C₉H₈N₂[2] |

| Molecular Weight | 144.17 g/mol [2] |

| InChI | InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 |

| InChIKey | DTVYNUOOZIKEEX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)N |

Table 2: Physicochemical Properties of 5-Aminoisoquinoline

| Property | Value | Source |

| Melting Point | 125-128 °C | Sigma-Aldrich |

| Appearance | Pale cream to brown powder/crystals | Thermo Fisher Scientific |

| Solubility | Water-soluble | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem |

Mechanism of Action: PARP Inhibition and Synthetic Lethality

5-Aminoisoquinoline is recognized as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP by 5-AIQ leads to the accumulation of unrepaired SSBs, which can subsequently result in the formation of more lethal double-strand breaks (DSBs) during DNA replication.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. This genetic vulnerability makes these cells highly dependent on the PARP-mediated BER pathway for survival. The simultaneous inhibition of PARP by 5-AIQ and the inherent deficiency in HR creates a state of "synthetic lethality," leading to selective cell death in cancer cells while sparing normal cells with functional HR.

Quantitative Biological Data

Table 3: In Vitro and In Silico Data for 5-Aminoisoquinoline

| Parameter | Value | Method/Source |

| PARP-1 IC₅₀ | Not explicitly reported for 5-AIQ; 240 nM for 5-Aminoisoquinolin-1-one[4] | Enzymatic Assay |

| In Vitro Half-life (T½) | 14.5 min | Human Liver Microsomes[1] |

| Intrinsic Clearance | 47.6 µL/min/mg | Human Liver Microsomes[1] |

| Predicted GI Absorption | High | In Silico ADME Prediction[1] |

| Predicted BBB Permeability | Yes | In Silico ADME Prediction[1] |

| Bioavailability Score | 0.55 | In Silico ADME Prediction[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 5-Aminoisoquinoline as a PARP inhibitor.

Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline (Sandmeyer Reaction)

This protocol details the conversion of 5-Aminoisoquinoline to 5-Chloroisoquinoline, a versatile intermediate for further chemical synthesis.

References

The Multifaceted Biological Activities of 5-Aminoisoquinoline Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the diverse biological activities of 5-aminoisoquinoline (5-AIQ) and its derivatives, with a primary focus on their roles as enzyme inhibitors and their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the addition of an amino group at the 5-position confers a range of potent biological activities. These compounds have garnered significant interest for their therapeutic potential in oncology, inflammation, and infectious diseases.

Core Mechanisms of Action and Therapeutic Targets

5-Aminoisoquinoline derivatives exhibit a broad spectrum of biological activities primarily through the inhibition of key enzymes involved in cellular signaling and homeostasis. The most prominent targets include Poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and phosphodiesterases (PDEs).

PARP Inhibition and DNA Damage Repair

A major and widely studied activity of 5-AIQ derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2. PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In the context of cancer, particularly in tumors with existing DNA repair defects such as BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality. 5-AIQ is recognized as an active PARP-1 inhibitor.[1]

Below is a diagram illustrating the role of PARP-1 in the Base Excision Repair pathway and the mechanism of action of PARP inhibitors.

Anticancer Activity via Signaling Pathway Modulation

Beyond PARP inhibition, isoquinoline derivatives have demonstrated potent antiproliferative effects through the modulation of key oncogenic signaling pathways, such as the PI3K/Akt/NF-κB pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, survival, and proliferation. Certain 5-aminoisoquinoline derivatives can inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.

The following diagram outlines the PI3K/Akt/NF-κB signaling cascade and the intervention point for isoquinoline-based inhibitors.

Antiplatelet Activity through Phosphodiesterase Inhibition

Certain pyrimido-isoquinoline derivatives have been shown to inhibit platelet aggregation. This is achieved through the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, these derivatives cause an increase in intracellular cAMP levels. Elevated cAMP, in turn, inhibits calcium mobilization and fibrinogen binding, which are critical steps in platelet aggregation.

This mechanism is depicted in the diagram below.

References

5-Aminoisoquinoline: A Technical Guide to a Foundational PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoquinoline (5-AIQ) is a potent, water-soluble, first-generation inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1][2][3] As a structural analogue of the nicotinamide portion of NAD+, 5-AIQ competitively inhibits the catalytic activity of PARP enzymes, which are critical components of the DNA damage response (DDR) system.[4][5] Its utility as a research tool has been pivotal in elucidating the therapeutic potential of PARP inhibition, a strategy that has led to approved cancer therapies. This guide provides an in-depth technical overview of 5-AIQ, focusing on its mechanism of action, quantitative potency, effects on cellular signaling, and detailed experimental protocols for its evaluation.

Introduction to PARP-1 and Inhibition Strategy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a central role in DNA repair.[6] Activated by DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[4][7] This process, known as PARylation, creates a negatively charged scaffold that recruits a cascade of DNA repair proteins to the lesion.[4][5]

PARP inhibitors exploit a concept known as synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 which are critical for homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP-1-mediated SSB repair is catastrophic.[7][8] Unrepaired SSBs accumulate and are converted into more lethal DSBs during DNA replication.[6][7] Without a functional HR pathway, these cells cannot repair the DSBs, leading to genomic instability and cell death.[7][9]

5-Aminoisoquinoline (5-AIQ): Mechanism of Action

5-AIQ functions as a competitive inhibitor of PARP-1.[1] Its isoquinolinone core mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of the PARP-1 enzyme.[5][9] This binding event physically blocks NAD+ from accessing the active site, thereby preventing the synthesis of PAR chains.[4] The inhibition of PARylation disrupts the recruitment of the DNA repair machinery to sites of DNA damage.

A key secondary mechanism of many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks catalytic activity but also stabilizes the PARP1-DNA complex, preventing its release from the damage site.[5][10] This trapped complex is a cytotoxic lesion that can obstruct DNA replication, leading to the collapse of replication forks and the formation of DSBs.[5]

Figure 1. Mechanism of PARP-1 inhibition by 5-Aminoisoquinoline.

Quantitative Data: Inhibitory Potency

The potency of 5-AIQ is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce PARP-1 enzymatic activity by 50%. IC50 values are dependent on assay conditions, particularly the concentration of the substrate, NAD+.

| Inhibitor | Target | Assay Type | IC50 Value | Reference |

| 5-Aminoisoquinoline | PARP-1 | Semi-purified enzyme | ~240 nM | [1] |

| 5-Aminoisoquinoline | PARP-1 | Semi-purified enzyme | ~300 nM | [1] |

| 5-Aminoisoquinoline | PARP | H₂O₂-stimulated human cardiac myoblasts | ~12 µM | [3] |

Note: IC50 values can vary significantly based on the assay format (e.g., cell-free enzymatic vs. cell-based), substrate concentration, and specific experimental conditions.[11]

Cellular Signaling Pathways Affected by 5-AIQ

Inhibition of PARP-1 by 5-AIQ has wide-ranging effects on multiple cellular signaling pathways beyond direct DNA repair.

-

DNA Damage Response (DDR): The primary pathway affected is the DDR. By preventing SSB repair, 5-AIQ leads to the accumulation of DSBs, triggering the ATM (ataxia telangiectasia-mutated) and ATR (ATM and Rad3-related) signaling cascades, which can lead to cell cycle arrest and apoptosis.[12][13]

-

Inflammation: PARP-1 activation is implicated in inflammatory processes. Inhibition by 5-AIQ has been shown to down-regulate the activity of NF-κB, a key transcription factor that controls the expression of pro-inflammatory cytokines and adhesion molecules.[1][14] This gives 5-AIQ anti-inflammatory properties.[1][15]

-

Cell Fate (Apoptosis): The accumulation of extensive DNA damage and genomic instability in HR-deficient cells ultimately triggers programmed cell death (apoptosis).[12] This is often mediated by the p53 tumor suppressor pathway.[12]

Figure 2. Signaling pathways impacted by 5-AIQ-mediated PARP-1 inhibition.

Experimental Protocols

Evaluating the efficacy and mechanism of 5-AIQ involves a series of in vitro and cell-based assays.

In Vitro PARP-1 Chemiluminescent Activity Assay

This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

Principle: Histones are coated on a 96-well plate. Recombinant PARP-1, activated DNA, and biotinylated NAD+ are added. The amount of biotin incorporated into the histones is proportional to PARP-1 activity and is detected using streptavidin-HRP and a chemiluminescent substrate.[4]

Detailed Methodology:

-

Plate Preparation: Coat a 96-well plate with histone proteins. Block the wells with a suitable blocking buffer (e.g., 5% BSA in PBST) for 90 minutes at room temperature.[4] Wash the plate three times with PBST.[4]

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 5-AIQ in assay buffer. A typical starting concentration is 100 µM.[4] Include wells for a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" blank.[4]

-

Reaction Setup: Prepare a Master Mix containing 10x PARP Assay Buffer, activated DNA, and biotinylated NAD+.[4]

-

Enzymatic Reaction:

-

Add 2.5 µL of the 5-AIQ dilution or DMSO vehicle to the appropriate wells.[4]

-

Add 10 µL of recombinant PARP-1 enzyme to all wells except the blank.

-

Initiate the reaction by adding 12.5 µL of the Master Mix to all wells except the blank.[4]

-

Add 10 µL of 1x PARP Assay Buffer to the blank wells.[4]

-

Incubate the plate at room temperature for 1 hour.[4]

-

-

Detection:

-

Wash the plate three times with PBST.

-

Add 50 µL of streptavidin-HRP (diluted 1:500 in blocking buffer) to each well.[4]

-

Incubate for 30 minutes at room temperature.[4]

-

Wash the plate three times with PBST.

-

Add chemiluminescent HRP substrate and immediately measure the light output using a microplate reader.[4]

-

-

Data Analysis: Calculate the percent inhibition for each 5-AIQ concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cellular PARylation Assay (Western Blot)

This method assesses the ability of 5-AIQ to inhibit PARP-1 activity within intact cells by measuring the levels of PAR.

Principle: Cells are treated with a DNA damaging agent to stimulate PARP-1 activity, in the presence or absence of 5-AIQ. Cell lysates are then analyzed by Western blot using an antibody that specifically detects PAR chains.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.[8]

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[8]

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8]

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[8]

-

Western Blot:

-

Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.[8]

-

Load equal amounts of protein (20-30 µg) per lane on a Tris-Glycine SDS-PAGE gel.[8]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane overnight at 4°C with a primary antibody against PAR (e.g., anti-PAR, clone 10H).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8] A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal loading.

-

Figure 3. Experimental workflow for cellular PARylation Western blot.

Conclusion

5-Aminoisoquinoline is a foundational PARP-1 inhibitor that has been instrumental in validating PARP as a therapeutic target. While newer, more potent, and selective inhibitors have since been developed for clinical use, 5-AIQ remains a valuable and widely used pharmacological tool for preclinical research into DNA repair, inflammation, and cancer biology.[1][2] Its well-characterized mechanism of action and the established protocols for its study provide a robust framework for investigating the complex roles of PARP enzymes in health and disease.

References

- 1. scispace.com [scispace.com]

- 2. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]

- 3. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. oncoscience.us [oncoscience.us]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. benchchem.com [benchchem.com]

- 12. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 5-Aminoisoquinoline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoquinoline (5-AIQ) has emerged as a pivotal building block in organic synthesis, demonstrating remarkable versatility in the construction of complex heterocyclic scaffolds. Its unique electronic and structural properties make it an invaluable precursor for a diverse array of functional molecules, particularly in the realm of medicinal chemistry. This technical guide provides an in-depth exploration of the role of 5-AIQ in the synthesis of high-value compounds, with a focus on its application in the development of targeted therapeutics and advanced molecular probes. Detailed experimental protocols for key transformations, comprehensive quantitative data, and visual representations of relevant synthetic and biological pathways are presented to serve as a practical resource for researchers in the field.

Introduction

The isoquinoline nucleus is a prominent structural motif in a vast number of natural products and synthetic compounds exhibiting significant biological activity.[1] Among its substituted derivatives, 5-Aminoisoquinoline (5-AIQ) stands out as a particularly useful and versatile starting material.[2] The presence of the amino group at the 5-position provides a reactive handle for a wide range of chemical modifications, enabling the strategic elaboration of the isoquinoline core. This has led to its extensive use in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3]

This guide will delve into the core applications of 5-AIQ in organic synthesis, with a particular emphasis on its role in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, two important classes of therapeutic agents. Furthermore, its utility in the construction of novel fluorescent probes for biological imaging will be explored.

Key Synthetic Transformations of 5-Aminoisoquinoline

The chemical reactivity of 5-AIQ is dominated by the transformations of its amino group and the potential for functionalization of the isoquinoline ring system. Several key reactions unlock the synthetic potential of this scaffold.

Diazotization and Sandmeyer-Type Reactions

One of the most powerful transformations of 5-AIQ is its conversion to a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents at the 5-position, including halogens, cyano groups, and sulfonyl chlorides.

The conversion of 5-AIQ to 5-chloroisoquinoline is a fundamental transformation, as the resulting chloro-derivative serves as a versatile intermediate for subsequent cross-coupling reactions.[3] The most common method for this conversion is the Sandmeyer reaction.[3]

Experimental Protocol: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction [3]

-

Materials: 5-Aminoisoquinoline (5.0 g), deionized water (50 mL), concentrated hydrochloric acid (15 mL), sodium nitrite (2.5 g), copper(I) chloride (5.0 g).

-

Part A: Diazotization

-

Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 15 mL of concentrated hydrochloric acid, maintaining the temperature below 5 °C. Stir for an additional 15 minutes.

-

In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the temperature between 0 °C and 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

-

Part B: Sandmeyer Reaction

-

In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming. Cool the solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the reaction mixture to 60 °C for 30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a 20% aqueous solution of sodium hydroxide to a pH of approximately 8-9.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 5-chloroisoquinoline.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

| Parameter | Value | Reference |

| Starting Material | 5-Aminoisoquinoline | [3] |

| Product | 5-Chloroisoquinoline | [3] |

| Reagents | NaNO₂, HCl, CuCl | [3] |

| Solvent | Water, HCl | [3] |

| Temperature | 0-60 °C | [3] |

| Reaction Time | ~3-4 hours | [3] |

| Yield | Not explicitly stated |

Isoquinoline-5-sulfonyl chloride is a key intermediate for the synthesis of ROCK inhibitors like Fasudil.[4][5][6] It can be prepared from 5-AIQ through a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper catalyst.

Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride

-

Materials: 5-Aminoisoquinoline, concentrated hydrochloric acid, sodium nitrite, acetic acid, sulfur dioxide, copper(II) chloride.

-

Procedure:

-

In a reaction flask, add 77.4g of 5-aminoisoquinoline to 1180mL of concentrated hydrochloric acid.[7]

-

While stirring, cool the mixture to below -10 °C.[7]

-

Slowly drip in an aqueous solution of sodium nitrite (containing 44g of NaNO₂) over a period of time, maintaining the temperature between -10 °C and 0 °C.[7]

-

After the addition is complete, continue the insulation reaction for 1 hour to obtain the diazotization solution.[7]

-

In a separate vessel, prepare a solution of sulfur dioxide in acetic acid in the presence of a copper chloride catalyst.

-

The previously prepared diazotization solution is then added to the sulfur dioxide solution to carry out the sulfuryl chloridization.

-

The reaction mixture is then worked up by extraction with dichloromethane, followed by washing, drying, and removal of the solvent to yield isoquinoline-5-sulfonyl chloride.[7]

-

| Parameter | Value | Reference |

| Starting Material | 5-Aminoisoquinoline | [7] |

| Product | Isoquinoline-5-sulfonyl chloride | [7] |

| Reagents | NaNO₂, HCl, SO₂, CuCl₂ | [7] |

| Solvent | Acetic acid, HCl | [7] |

| Temperature | -10 °C to reaction temperature | [7] |

| Yield | >80% | [7] |

Cross-Coupling Reactions

The halogenated derivatives of 5-AIQ, such as 5-bromo or 5-chloroisoquinoline, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions, including the Buchwald-Hartwig amination and Suzuki coupling, allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is instrumental in synthesizing a variety of 5-aminoisoquinoline derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Bromoisoquinoline

-

Materials: 5-Bromoisoquinoline (1.0 equiv), amine (1.2-2.0 equiv), palladium source (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), base (e.g., Cs₂CO₃), anhydrous solvent (e.g., THF).

-

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromoisoquinoline, the palladium source, and the phosphine ligand.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add the base and the anhydrous solvent.

-

Add the amine via syringe.

-

Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and work up by filtering through a pad of celite, concentrating the filtrate, and purifying the crude product by column chromatography.

-

| Parameter | Value | Reference |

| Substrate | 6-Bromoisoquinoline-1-carbonitrile | [8] |

| Amine | (S)-3-Amino-2-methylpropan-1-ol | [8] |

| Catalyst System | Pd(dba)₂ / BINAP | [8] |

| Base | Cs₂CO₃ | [8] |

| Solvent | THF | [8] |

| Yield | 80% (on a 2.5 kg scale) | [8] |

The Suzuki coupling reaction enables the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This is a valuable method for synthesizing 5-aryl or 5-vinylisoquinolines.

Experimental Protocol: General Procedure for Suzuki Coupling of 5-Bromoisoquinoline

-

Materials: 5-Bromoisoquinoline (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a flask, combine 5-bromoisoquinoline, the boronic acid or ester, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

-

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [7] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [7] |

Application in the Synthesis of Bioactive Molecules

The synthetic versatility of 5-AIQ and its derivatives has been extensively leveraged in the development of potent and selective inhibitors of key biological targets.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Several PARP inhibitors feature a substituted isoquinolinone scaffold, which can be derived from 5-AIQ. For instance, 5-bromoisoquinolin-1(2H)-one has been identified as a potent inhibitor of PARP activity.[2]

Caption: PARP-1 activation and its role in the base excision repair pathway.

ROCK Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various pathological conditions, including hypertension, glaucoma, and cancer metastasis. Fasudil, a clinically approved ROCK inhibitor, is a derivative of isoquinoline-5-sulfonamide, highlighting the importance of the 5-substituted isoquinoline scaffold in this area.

Experimental Protocol: Synthesis of Fasudil from Isoquinoline-5-sulfonyl Chloride [3]

-

Materials: Isoquinoline-5-sulfonyl chloride hydrochloride, dichloromethane, saturated sodium bicarbonate solution, homopiperazine, 1M hydrochloric acid, 1M sodium hydroxide solution, methanol, concentrated hydrochloric acid.

-

Procedure:

-

Dissolve isoquinoline-5-sulfonyl chloride hydrochloride (36.45g) in dichloromethane (180mL) and neutralize with saturated sodium bicarbonate solution at 0 °C. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (100mL) and combine the organic layers. Dry over anhydrous sodium sulfate and filter to obtain a dichloromethane solution of isoquinoline-5-sulfonyl chloride.

-

Slowly add the isoquinoline-5-sulfonyl chloride solution to a solution of homopiperazine (30.00g) in dichloromethane (120mL) at 0 °C.

-

Heat the reaction to 50 °C for 2 hours.

-

Cool the reaction and adjust the pH to 4.5 with 1M HCl. Discard the organic phase and extract the aqueous phase twice with dichloromethane.

-

Adjust the pH of the aqueous phase to 9.5 with 1M NaOH and extract with dichloromethane.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude Fasudil as an oil.

-

Dissolve the oil in methanol, heat to dissolve, and adjust the pH to 5-6 with concentrated HCl to crystallize Fasudil hydrochloride.

-

Filter and dry the white solid to obtain Fasudil hydrochloride (40.26g, 89% yield).

-

Caption: Simplified schematic of the RhoA/ROCK signaling pathway leading to actomyosin contraction.

Application in the Synthesis of Fluorescent Probes

The inherent fluorescence of the isoquinoline ring system, combined with the ability to introduce various functional groups through the 5-amino position, makes 5-AIQ an attractive scaffold for the development of fluorescent probes. These probes can be designed to respond to specific analytes or environmental changes, finding applications in biological imaging and sensing. For instance, quinoline-based fluorescent probes have been developed for the detection of metal ions and for live-cell imaging.

Caption: A generalized workflow for the synthesis of fluorescent probes starting from 5-Aminoisoquinoline.

Conclusion

5-Aminoisoquinoline is a cornerstone molecule in modern organic synthesis, providing a versatile and readily functionalizable platform for the construction of a wide range of valuable compounds. Its application in the synthesis of potent PARP and ROCK inhibitors underscores its significance in medicinal chemistry and drug development. Furthermore, its utility in the design of fluorescent probes highlights its potential in the field of chemical biology and diagnostics. The synthetic methodologies detailed in this guide, along with the compiled quantitative data, offer a valuable resource for chemists seeking to exploit the rich chemistry of this important building block. Future research will undoubtedly continue to uncover new and innovative applications for 5-aminoisoquinoline and its derivatives.

References

- 1. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

5-Aminoisoquinoline: A Versatile Scaffold for Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among its derivatives, 5-aminoisooquinoline has emerged as a particularly valuable building block for the design of novel pharmaceuticals, especially in the realm of oncology. This technical guide provides a comprehensive overview of 5-aminoisooquinoline's role in drug discovery, with a focus on its application as a pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors. This document details the mechanism of action, relevant signaling pathways, synthesis protocols, and key quantitative data for 5-aminoisooquinoline derivatives, offering a valuable resource for researchers in the field.

Introduction: The Significance of the 5-Aminoisoquinoline Core

The unique structural and electronic properties of the 5-aminoisooquinoline core make it an attractive starting point for the synthesis of targeted therapies. Its bicyclic aromatic system provides a rigid framework for the precise orientation of functional groups, enabling high-affinity interactions with biological targets. The amino group at the 5-position serves as a versatile synthetic handle for the introduction of various side chains, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.

While the broader isoquinoline class of compounds exhibits a wide range of biological activities including antimicrobial, antifungal, antiviral, and anti-inflammatory properties, the 5-aminoisooquinoline scaffold has gained particular prominence for its utility in developing potent anticancer agents.[1] This is largely due to its effectiveness as a key component in the design of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

Mechanism of Action: PARP Inhibition and Beyond

The Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[2] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair process.

In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. Since these cancer cells lack the machinery for efficient DSB repair (homologous recombination), the accumulation of DSBs triggers cell death through a mechanism known as synthetic lethality.[3] This selective killing of cancer cells while sparing normal cells is a cornerstone of targeted cancer therapy.

5-Aminoisoquinoline as a PARP Inhibitor Scaffold

The 5-aminoisooquinoline moiety has been successfully incorporated into several potent PARP inhibitors. It typically mimics the nicotinamide portion of the NAD+ substrate, binding to the nicotinamide-binding pocket of the PARP enzyme and thereby inhibiting its catalytic activity. The design of these inhibitors often involves the derivatization of the 5-amino group to introduce functionalities that can form additional interactions with the enzyme, enhancing potency and selectivity.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Beyond direct PARP inhibition, isoquinoline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[1][2][4] Dysregulation of this pathway is a common feature in many cancers.[4] Some isoquinoline-based compounds have been found to inhibit the phosphorylation of key proteins in this cascade, including Akt and mTOR, leading to the induction of apoptosis.[2][4]

Quantitative Data: Potency of Isoquinoline Derivatives

The following tables summarize the in vitro potency of various isoquinoline and related heterocyclic derivatives as PARP inhibitors and their cytotoxic activity against different cancer cell lines. This data provides a comparative overview for researchers designing new compounds based on the 5-aminoisooquinoline scaffold.

Table 1: PARP1 Inhibitory Activity of Selected Heterocyclic Compounds

| Compound ID | Scaffold | PARP-1 IC50 (nM) | Reference Compound | PARP-1 IC50 (nM) |

| Compound 5 | Quinoxaline | 3.05 | Olaparib | 4.40 |

| Compound 8a | Quinoxaline | 2.31 | Olaparib | 4.40 |

| IN17 | 4-Hydroxyquinazoline | 470 | Olaparib | - |

| B1 | 4-Hydroxyquinazoline | 63.81 | Olaparib | - |

| 16l | 1H-Thieno[3,4-d]imidazole-4-carboxamide | - | Olaparib | - |

| 51 | (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 35 | - | - |

| 60 | (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 68 | - | - |

Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes.[2][5][6][7][8]

Table 2: Cytotoxic Activity of Selected Heterocyclic Compounds against Cancer Cell Lines

| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 5 | Quinoxaline | MDA-MB-436 (Breast) | 2.57 | Olaparib | 8.90 |

| BAPPN | 5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Liver) | 3.3 | - | - |

| BAPPN | 5-methyl-5H-indolo[2,3-b]quinoline | HCT-116 (Colon) | 23 | - | - |

| BAPPN | 5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 (Breast) | 3.1 | - | - |

| BAPPN | 5-methyl-5H-indolo[2,3-b]quinoline | A549 (Lung) | 9.96 | - | - |

| PQQ | Quinoline | HL-60 (Leukemia) | - | - | - |

Note: The cytotoxic activity can vary significantly between different cell lines and experimental conditions.[4][5][6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 5-aminoisooquinoline-based pharmaceuticals.

General Synthesis of 5-Aminoisoquinoline Derivatives

The synthesis of 5-aminoisooquinoline derivatives often starts from commercially available 5-aminoisooquinoline. A common synthetic route involves the acylation or sulfonylation of the 5-amino group, followed by further modifications to introduce desired functionalities.

Example Protocol: Synthesis of N-(isoquinolin-5-yl)benzamide

-

Reaction Setup: In a round-bottom flask, dissolve 5-aminoisooquinoline (1 mmol) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add a base, such as triethylamine or pyridine (1.2 mmol), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1.1 mmol) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with DCM.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(isoquinolin-5-yl)benzamide.

In Vitro PARP1 Enzyme Activity Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

-

Plate Coating: Coat a 96-well white opaque plate with histone proteins and incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate with PBST (PBS with 0.05% Tween-20) and block with a suitable blocking buffer for 90 minutes at room temperature.

-

Inhibitor Addition: Add serial dilutions of the test compound (e.g., 5-aminoisooquinoline derivative) or a known PARP inhibitor (e.g., Olaparib) to the wells.

-

Enzymatic Reaction: Prepare a master mix containing PARP1 assay buffer, biotinylated NAD+, and activated DNA. Initiate the reaction by adding diluted PARP1 enzyme to the wells. Incubate for 1 hour at room temperature.

-

Detection: Add streptavidin-HRP conjugate to the wells and incubate for 30 minutes. After washing, add a chemiluminescent substrate.

-

Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The signal is inversely proportional to the PARP1 inhibitory activity of the compound.[10]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-aminoisooquinoline derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.[11][12]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

PARP-Mediated DNA Repair and its Inhibition

Caption: PARP1 inhibition by 5-aminoisooquinoline derivatives leads to apoptosis in HR-deficient cancer cells.

The PI3K/Akt/mTOR Signaling Pathway

Caption: Isoquinoline derivatives can inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.

Experimental Workflow for Cytotoxicity Assessment

Caption: A typical workflow for determining the cytotoxic potency of a 5-aminoisooquinoline derivative.

Conclusion and Future Directions